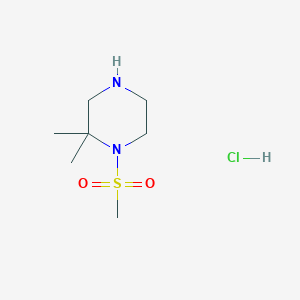

1-Methylsulfonyl-2,2-dimethylpiperazine hydrochloride

描述

1-Methylsulfonyl-2,2-dimethylpiperazine hydrochloride is a piperazine derivative characterized by a methylsulfonyl (-SO₂CH₃) group and two methyl (-CH₃) substituents on the piperazine ring. Piperazines are privileged structures in medicinal chemistry due to their versatility in binding to biological targets .

Structure

3D Structure of Parent

属性

IUPAC Name |

2,2-dimethyl-1-methylsulfonylpiperazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2S.ClH/c1-7(2)6-8-4-5-9(7)12(3,10)11;/h8H,4-6H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIQQDDDFTPLXAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCCN1S(=O)(=O)C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 1-Methylsulfonyl-2,2-dimethylpiperazine hydrochloride involves several steps. One common method includes the reaction of 2,2-dimethylpiperazine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

化学反应分析

1-Methylsulfonyl-2,2-dimethylpiperazine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction efficiency. Major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

1-Methylsulfonyl-2,2-dimethylpiperazine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is utilized in the study of biological processes and as a potential lead compound in drug discovery.

作用机制

The mechanism of action of 1-Methylsulfonyl-2,2-dimethylpiperazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its unique structure allows it to bind to specific receptors or active sites, modulating their activity and leading to desired biological effects .

相似化合物的比较

Structural and Molecular Comparisons

The table below highlights key differences in molecular composition, substituents, and physicochemical properties:

¹ Discrepancy noted: lists the molecular formula as C₁₅H₂₀N₂, which likely reflects a reporting error. The correct formula, based on systematic naming, should include sulfur and oxygen from the sulfonyl group.

Functional and Pharmacological Differences

- Electron-Withdrawing vs. Electron-Donating Groups : The methylsulfonyl group in the target compound enhances polarity and may improve water solubility compared to analogs like 1-(2-methoxyphenyl)piperazine HCl, where the methoxy group is electron-donating .

- Conformational Effects : The chair conformation observed in 4-(methylsulfonyl)piperazin-1-ium chloride suggests that substituent positions influence crystal packing and hydrogen-bonding interactions, which could affect bioavailability .

生物活性

1-Methylsulfonyl-2,2-dimethylpiperazine hydrochloride (CAS No. 956034-43-8) is a synthetic compound with the molecular formula C7H17ClN2O2S and a molecular weight of 228.74 g/mol. This chemical is notable for its diverse applications in biological research and potential therapeutic uses due to its unique structural properties and biological activities.

| Property | Details |

|---|---|

| Molecular Formula | C7H17ClN2O2S |

| Molecular Weight | 228.74 g/mol |

| IUPAC Name | 2,2-dimethyl-1-methylsulfonylpiperazine;hydrochloride |

| InChI | InChI=1S/C7H16N2O2S.ClH/c1-7(2)6-8-4-5-9(7)12(3,10)11;/h8H,4-6H2,1-3H3;1H |

The compound is synthesized through the reaction of 2,2-dimethylpiperazine with methylsulfonyl chloride in the presence of a base such as triethylamine, typically under controlled conditions to optimize yield and purity.

This compound exhibits its biological activity primarily through interactions with specific molecular targets. It can act as an inhibitor or activator of various enzymes, influencing biochemical pathways essential for cellular function. The compound's structure allows it to bind effectively to receptor sites, modulating their activity and leading to various biological effects.

Biological Applications

Research indicates that this compound has potential applications in several areas:

- Drug Discovery : It serves as a lead compound in the development of new pharmaceuticals due to its ability to modulate biological processes.

- Antimicrobial Activity : Preliminary studies suggest effectiveness against certain pathogens, warranting further investigation into its potential as an antimicrobial agent.

- Cancer Research : Its role in inhibiting specific pathways related to tumor growth has been explored, particularly in the context of PLK4 (Polo-like kinase 4) inhibition.

Anticancer Activity

In a study examining the effects of various piperazine derivatives on cancer cell lines, this compound showed promising results in inhibiting cell proliferation. The compound was tested against different cancer types, revealing a significant reduction in cell viability at micromolar concentrations.

Antimicrobial Properties

Another study evaluated the antimicrobial efficacy of the compound against Plasmodium falciparum, the malaria-causing parasite. The results indicated that the compound exhibited moderate activity against the parasite's asexual blood stages, suggesting potential as a therapeutic agent for malaria treatment.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique biological profile of this compound:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 2,2-Dimethylpiperazine | Lacks methylsulfonyl group | Limited biological activity |

| 1-Methylsulfonylpiperazine | Similar structure but without dimethyl substitution | Different reactivity and applications |

| 1-Methylsulfonyl-2,2-dimethylpiperidine | Variations in functional groups affecting activity | Distinct chemical reactivity |

常见问题

Q. What are the optimal synthetic routes for 1-Methylsulfonyl-2,2-dimethylpiperazine hydrochloride, and how can reaction yields be improved?

- Methodological Answer : Multi-step synthesis involving piperazine derivatives often employs alkylation, sulfonylation, and salt formation. For example, analogous compounds like fadrozole hydrochloride use sequential steps: protection of intermediates (e.g., with trimethylsilyl groups), nucleophilic substitution, and acid-catalyzed cyclization . Yield optimization may involve factorial design to test variables like temperature, solvent polarity, and stoichiometric ratios of reagents. For instance, kinetic studies of hydrochlorides in dissolution assays use factorial approaches to identify critical parameters .

Q. Which analytical techniques are most reliable for characterizing purity and structural confirmation?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment. A validated method for similar hydrochlorides involves:

- Standard preparation : Dissolve 10–15 mg in methanol (25 mL volumetric flask) .

- Sample analysis : Use a C18 column, isocratic elution (e.g., acetonitrile:buffer), and calculate purity via area normalization .

- Structural confirmation requires complementary techniques:

- NMR : Assign peaks for methylsulfonyl (δ ~3.0–3.5 ppm) and piperazine protons.

- Mass spectrometry : Confirm molecular ion [M+H]+ and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve discrepancies in stability data under varying storage conditions?

- Methodological Answer : Stability studies should follow ICH guidelines (Q1A–Q2B) using forced degradation:

- Hydrolytic stress : Expose to 0.1N HCl/NaOH at 60°C for 24 hours.

- Oxidative stress : Treat with 3% H₂O₂.

- Photolytic stress : Use UV light (ICH Q1B).

Discrepancies in degradation products (e.g., sulfoxide formation) may arise from impurities in starting materials or solvent interactions. Use LC-MS to identify degradation pathways and validate stability-indicating methods .

Q. What strategies are effective for identifying and quantifying process-related impurities?

- Methodological Answer : Impurity profiling requires:

- Synthesis of reference standards : For example, 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine hydrochloride is synthesized as a marker for alkylation byproducts .

- Chromatographic separation : Use gradient elution (e.g., 0.1% TFA in water/acetonitrile) to resolve structurally similar impurities.

- Quantitation : Calibrate against certified reference materials (CRMs) with ≤0.1% detection limits .

Q. How can structure-activity relationships (SAR) be explored for this compound in pharmacological studies?

- Methodological Answer :

- Analog synthesis : Modify substituents (e.g., replace methylsulfonyl with acetyl) and compare bioactivity.

- Computational modeling : Perform docking studies with target receptors (e.g., serotonin or dopamine receptors) using software like AutoDock Vina.

- In vitro assays : Test binding affinity via radioligand displacement (e.g., ³H-labeled ligands) and functional assays (e.g., cAMP modulation) .

Methodological Challenges and Solutions

Q. Why do solubility discrepancies occur in aqueous vs. organic solvents, and how can this be mitigated?

- Answer : Hydrochlorides often exhibit pH-dependent solubility. For example:

- Aqueous buffers : Solubility decreases above pH 6 due to freebase precipitation.

- Organic co-solvents : Use 10–20% DMSO or PEG 400 to enhance solubility in in vitro assays.

Pre-formulation studies with Hansen solubility parameters (δD, δP, δH) can identify optimal solvent blends .

Q. What experimental designs are recommended for optimizing reaction scalability?

- Answer : Use a Quality-by-Design (QbD) framework:

- Define critical quality attributes (CQAs) : Purity, yield, particle size.

- Risk assessment : Fishbone diagrams to prioritize factors (e.g., catalyst loading, mixing efficiency).

- Design of experiments (DoE) : Central composite design to model interactions between variables like temperature and pressure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。